molecular formula C12H18N2O5 B2636020 2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418126-05-2

2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No. B2636020
CAS RN: 1418126-05-2
M. Wt: 270.285
InChI Key: IKNRHLFHYHKTEL-UHFFFAOYSA-N
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Description

“2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid” is a compound that has been synthesized in the field of organic chemistry . It is a derivative of β-(1,2,4-Triazol-1-yl)alanine . The compound has a molecular weight of 242 .


Synthesis Analysis

The synthesis of a similar compound, racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine, has been reported . This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, the amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques. For example, its yield is 95%, and it has a molecular weight of 242 . Its 1H-NMR and 13C-NMR spectra have been reported .

Scientific Research Applications

Synthesis of Racemic Derivatives

This compound can be used in the synthesis of racemic derivatives. For instance, it has been used in the synthesis of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine . This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

Synthesis of Erythro and Threo Isomers

The compound can be used in the synthesis of erythro and threo isomers. An efficient protocol has been reported for the synthesis of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate (Erythro (±)) by simple reduction and methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate (Threo (±)) by inversion method .

α-Methylenation of Amino Aldehydes

This compound can be used in the α-methylenation of amino aldehydes. This process proceeds in a quick and efficient manner using a recently reported protocol involving formaldehyde and catalysis by either pyrrolidine proprionic acid or the dipeptide L-Pro-β-Ala .

Photoswitch Process

The compound can be used in photoswitch processes. The photoswitch process was induced on the compounds in a solution using light sources at different times .

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds. Triazoles constitute an important class of biologically active heterocyclic compounds that have received a great deal of attention since their discovery . Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial properties, human antifungal agents, anticancer agents, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51), and in agricultural science as potent fungicides, herbicides, and insecticides .

Synthesis of β-Hydroxy Acids

The compound can be used in the synthesis of β-hydroxy acids. Chiral β-hydroxy acids constitute a wide range of natural products characterized by valuable chemical and medicinal properties . In organic synthesis, these act as conjointly necessary intermediates .

Future Directions

The compound and its derivatives could be the subject of future investigations, given the interest in these heterocyclic amino acids . They could be explored for their potential biological activities and applications in various fields.

properties

IUPAC Name

5-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-7-9(10(15)16)14-8(18-7)5-6-13-11(17)19-12(2,3)4/h5-6H2,1-4H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNRHLFHYHKTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)CCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid

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